molecular formula C20H12N4O3S B188490 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione CAS No. 6060-92-0

2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione

Cat. No. B188490
CAS RN: 6060-92-0
M. Wt: 388.4 g/mol
InChI Key: LYPBXHUDCVHGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione, also known as OTQ, is a small molecule inhibitor that has shown potential in treating various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising therapeutic properties. In

Mechanism Of Action

2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione works by inhibiting the activity of various enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the transcription factor NF-κB, which is involved in the expression of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the phosphorylation of tau protein.

Biochemical And Physiological Effects

2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione induces apoptosis and inhibits cell proliferation. In inflammation research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione reduces the expression of inflammatory cytokines and inhibits the activity of immune cells. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione protects neurons from oxidative stress and reduces the accumulation of misfolded proteins.

Advantages And Limitations For Lab Experiments

2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has several advantages for lab experiments, including its high purity, stability, and specificity. However, there are also limitations to using 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in lab experiments, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. One potential direction is to explore the use of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in combination with other drugs to enhance its therapeutic effects. Another direction is to investigate the potential of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione in treating other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione and its potential side effects.

Synthesis Methods

The synthesis of 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione involves a multi-step process that includes the reaction of 2-aminobenzamide with thiosemicarbazide to form 2-(1,3-thiazol-2-yl)benzimidazole-5-carboxylic acid hydrazide. This intermediate is then reacted with 2-chloro-4,5-dicyano-1,3-benzenedicarboxylic acid to form 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione. This synthesis method has been optimized to yield high purity and high-quality 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione for research purposes.

Scientific Research Applications

2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has shown potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione can reduce inflammation by inhibiting the activity of inflammatory cytokines. In neurodegenerative disorder research, 2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione has been shown to protect neurons from oxidative stress and reduce the accumulation of misfolded proteins.

properties

CAS RN

6060-92-0

Product Name

2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione

Molecular Formula

C20H12N4O3S

Molecular Weight

388.4 g/mol

IUPAC Name

2-[[4-oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C20H12N4O3S/c25-17-12-5-1-2-6-13(12)18(26)23(17)11-16-22-15-8-4-3-7-14(15)19(27)24(16)20-21-9-10-28-20/h1-10H,11H2

InChI Key

LYPBXHUDCVHGIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=O)N3C5=NC=CS5

Origin of Product

United States

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